molecular formula C5H4F2N2O B11972827 4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)-

4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)-

Cat. No.: B11972827
M. Wt: 146.09 g/mol
InChI Key: SDANZFALVPOFQE-UHFFFAOYSA-N
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Description

4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- is a chemical compound with the molecular formula C5H4F2N2O and a molecular weight of 146.097. It is a derivative of pyrimidinol, characterized by the presence of fluorine atoms at the 5th and 6th positions of the pyrimidine ring, along with a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4-pyrimidinol with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields a ketone derivative, while substitution reactions can produce a variety of functionalized pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidinol, 5-fluoro-6-(fluoromethyl)- is unique due to the presence of both fluorine and fluoromethyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its analogs .

Properties

Molecular Formula

C5H4F2N2O

Molecular Weight

146.09 g/mol

IUPAC Name

5-fluoro-4-(fluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H4F2N2O/c6-1-3-4(7)5(10)9-2-8-3/h2H,1H2,(H,8,9,10)

InChI Key

SDANZFALVPOFQE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)F)CF

Origin of Product

United States

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